molecular formula C12H11BrN6O B7546632 2-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-ethyl-1,3,4-oxadiazole

2-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-ethyl-1,3,4-oxadiazole

Katalognummer B7546632
Molekulargewicht: 335.16 g/mol
InChI-Schlüssel: QEHNHIDMIZGXOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-ethyl-1,3,4-oxadiazole (referred to as BPTMEO) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. BPTMEO belongs to the class of oxadiazoles, which are known for their diverse biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.

Wirkmechanismus

The exact mechanism of action of BPTMEO is not fully understood. However, it is believed that BPTMEO exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. BPTMEO has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inhibiting the formation of new blood vessels (angiogenesis).
Biochemical and physiological effects:
BPTMEO has been shown to have minimal toxicity towards normal cells, making it a potential candidate for the development of new anticancer drugs. BPTMEO has also been shown to have anti-inflammatory activity, which may be useful in the treatment of various inflammatory disorders such as rheumatoid arthritis and asthma.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using BPTMEO in lab experiments is its high purity and yield, which makes it suitable for various applications. However, one limitation of using BPTMEO is its relatively high cost compared to other compounds with similar biological activities.

Zukünftige Richtungen

There are several potential future directions for the research and development of BPTMEO. One direction is the optimization of the synthesis of BPTMEO to reduce its cost and increase its yield. Another direction is the development of new derivatives of BPTMEO with improved biological activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of BPTMEO and its potential applications in the treatment of various diseases.

Synthesemethoden

The synthesis of BPTMEO involves the reaction of 4-bromobenzyl bromide with sodium azide to form 5-(4-bromophenyl)tetrazole. This intermediate is then reacted with ethyl chloroformate and triethylamine to yield BPTMEO. The synthesis of BPTMEO has been optimized to yield high purity and yield, making it suitable for various applications.

Wissenschaftliche Forschungsanwendungen

BPTMEO has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit promising antitumor activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. BPTMEO has also been shown to have antimicrobial activity against Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibiotics.

Eigenschaften

IUPAC Name

2-[[5-(4-bromophenyl)tetrazol-2-yl]methyl]-5-ethyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN6O/c1-2-10-14-15-11(20-10)7-19-17-12(16-18-19)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHNHIDMIZGXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CN2N=C(N=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-ethyl-1,3,4-oxadiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.